molecular formula C14H20N2O3 B14741790 n-[(2-Methoxyphenyl)carbamoyl]hexanamide CAS No. 6302-78-9

n-[(2-Methoxyphenyl)carbamoyl]hexanamide

Cat. No.: B14741790
CAS No.: 6302-78-9
M. Wt: 264.32 g/mol
InChI Key: SLDSNOIRXRHDOG-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)carbamoyl]hexanamide (CAS: 6302-78-9) is a synthetic organic compound characterized by a hexanamide backbone linked to a 2-methoxyphenyl carbamoyl group.

Properties

CAS No.

6302-78-9

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

N-[(2-methoxyphenyl)carbamoyl]hexanamide

InChI

InChI=1S/C14H20N2O3/c1-3-4-5-10-13(17)16-14(18)15-11-8-6-7-9-12(11)19-2/h6-9H,3-5,10H2,1-2H3,(H2,15,16,17,18)

InChI Key

SLDSNOIRXRHDOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(=O)NC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methoxyphenyl)carbamoyl]hexanamide typically involves the reaction of 2-methoxyaniline with hexanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a carbamoylating agent to yield the final product. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methoxyphenyl)carbamoyl]hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-Methoxyphenyl)carbamoyl]hexanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Methoxyphenyl)carbamoyl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare N-[(2-Methoxyphenyl)carbamoyl]hexanamide with structurally related compounds, emphasizing substituent effects, chain length, and biological activities.

Carbamoyl Hexanamide Derivatives

N-(2-Nitrophenyl)hexanamide
  • Structure: Features a nitro (-NO₂) group at the ortho position of the phenyl ring instead of methoxy.
  • Activity : Exhibits antagonist activity against LuxR-regulated quorum sensing with an IC₅₀ of 79 µM. The nitro group is critical for hydrogen bonding with residues like Trp66, enhancing binding affinity .
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide
  • Structure : Contains a sulfamoyl-linked pyrimidine ring at the para position.
  • Comparison : The absence of a sulfonamide group in the main compound may limit its utility in similar enzymatic contexts.

Indole and Melatonin-Based Hexanamides

N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hexanamide
  • Structure : Hexanamide linked to a 5-methoxyindole ethyl group.
  • Activity : Demonstrates antiplasmodial activity (IC₅₀ = 19.10 µM) by interfering with Plasmodium falciparum synchronization, akin to melatonin derivatives .
  • Comparison : The indole moiety in this analog enables π-π stacking and receptor interactions absent in the main compound, highlighting the role of aromatic heterocycles in bioactivity.

Aniline-Linked Hexanamides

N-[2-(Phenylamino)phenyl]hexanamide
  • Structure : Features a secondary aniline group at the phenyl ring.
  • Properties: The additional amino group may enhance hydrogen-bonding capacity or metal coordination, influencing pharmacokinetics .

Chain Length and Substituent Effects

  • C4 vs. C6 Chains : In LuxR antagonists, shortening the hexanamide chain to C4 (e.g., N-(2-nitrophenyl)butyramide) abolishes activity, whereas C6 derivatives retain potency . This underscores the necessity of optimal chain length for target engagement.
  • Substituent Electronic Effects : Nitro groups enhance binding through hydrogen bonding, while methoxy groups may prioritize lipophilicity and membrane permeability.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent/Backbone Biological Activity (IC₅₀ or EC₅₀) Key Structural Insight Reference
This compound 2-Methoxyphenyl carbamoyl Not reported Moderate electron-donating group
N-(2-Nitrophenyl)hexanamide 2-Nitrophenyl 79 µM (LuxR antagonist) Nitro enables H-bonding
N-(2-(5-Methoxyindol-3-yl)ethyl)hexanamide Indole ethyl + methoxy 19.10 µM (antiplasmodial) Heterocyclic π-π interactions
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide Pyrimidine sulfamoyl Not reported Enhanced solubility
N-(2-Phenylethyl)hexanamide Branched ethyl + phenylethyl Not reported Lipophilicity focus

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